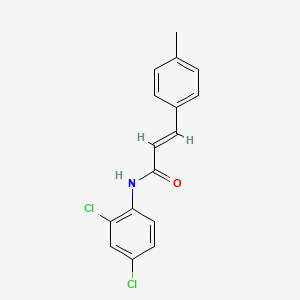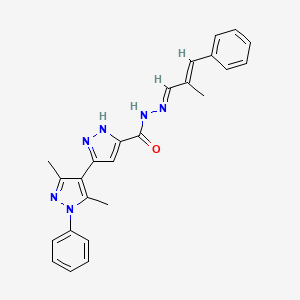![molecular formula C28H16N2O4 B11679623 5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11679623.png)
5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-ベンゾオキサゾール-2-イル)-2-[3-(フェニルカルボニル)フェニル]-1H-イソインドール-1,3(2H)-ジオンは、複素環式化合物のクラスに属する複雑な有機化合物です。これらの化合物は、少なくとも2つの異なる元素の原子を環の構成員として含むことを特徴としています。
2. 製法
合成経路および反応条件
5-(1,3-ベンゾオキサゾール-2-イル)-2-[3-(フェニルカルボニル)フェニル]-1H-イソインドール-1,3(2H)-ジオンの合成は、通常、複数段階の有機反応を含みます。一般的な出発物質には、ベンゾオキサゾール誘導体とイソインドール前駆体が含まれる可能性があります。反応条件は、目的の生成物を高い収率と純度で得るために、特定の触媒、溶媒、および温度制御を必要とする場合が多いです。
工業生産方法
この化合物の工業生産は、おそらく、実験室合成方法のスケールアップを含むでしょう。これには、大規模生産のための反応条件の最適化、一貫した品質の確保、および潜在的に危険な化学物質を取り扱うための安全対策の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoylphenyl Intermediate: This step involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzoylphenyl intermediate is then coupled with the benzoxazole derivative using a palladium-catalyzed cross-coupling reaction.
Cyclization: The final step involves the cyclization of the coupled product to form the isoindole-dione core, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
反応の種類
酸化: この化合物は、電子を失って酸化数を上げる酸化反応を起こす可能性があります。
還元: 逆に、電子を獲得して酸化数を下げる還元反応を起こす可能性もあります。
置換: この化合物は、置換反応に参加することができ、そこで1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
触媒: パラジウムや白金などの遷移金属触媒は、さまざまな反応で使用される可能性があります。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は化合物のより酸化された形態をもたらす可能性があり、一方、還元はより還元された形態を生成する可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できる可能性があります。そのユニークな構造は、有機合成において貴重な中間体となる可能性があります。
生物学
生物学研究では、この化合物は、その潜在的な生物活性について研究できる可能性があります。それは特定の酵素や受容体と相互作用し、薬物開発の候補となる可能性があります。
医学
この化合物が生物活性を示す場合、潜在的な治療薬として探索できる可能性があります。分子標的との相互作用により、新しい薬の開発につながる可能性があります。
産業
産業では、この化合物は、高度な材料の製造や、さまざまな用途における特殊化学物質として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, 2-(3-benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
5-(1,3-ベンゾオキサゾール-2-イル)-2-[3-(フェニルカルボニル)フェニル]-1H-イソインドール-1,3(2H)-ジオンの作用機序は、その分子標的との特定の相互作用に依存します。それは酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
ベンゾオキサゾール誘導体: ベンゾオキサゾール構造の類似の化合物。
イソインドール誘導体: イソインドール構造の類似の化合物。
独自性
5-(1,3-ベンゾオキサゾール-2-イル)-2-[3-(フェニルカルボニル)フェニル]-1H-イソインドール-1,3(2H)-ジオンの独自性は、ベンゾオキサゾールとイソインドールの構造を組み合わせたことにあります。この組み合わせは、他の化合物に見られない独自の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 2-(3-Benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(3-Benzoylphenyl)-5-(1,3-benzothiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(3-Benzoylphenyl)-5-(1,3-benzimidazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The uniqueness of 2-(3-benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its combination of structural features. The presence of both the benzoxazole and isoindole-dione moieties provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C28H16N2O4 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
5-(1,3-benzoxazol-2-yl)-2-(3-benzoylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-25(17-7-2-1-3-8-17)18-9-6-10-20(15-18)30-27(32)21-14-13-19(16-22(21)28(30)33)26-29-23-11-4-5-12-24(23)34-26/h1-16H |
InChIキー |
LKHQPXUXRYQPDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679543.png)
![2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B11679554.png)
![4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11679560.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide](/img/structure/B11679576.png)
![ethyl 5-{[(3-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11679591.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11679593.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11679597.png)
![2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11679599.png)
![2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11679602.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11679604.png)

![2-ethoxy-4-(3,3,7,8-tetramethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl cyclohexanecarboxylate](/img/structure/B11679619.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11679627.png)
